
1-(4-chlorobenzyl)-5-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electropolymerization and Conducting Polymers
Research on derivatized bis(pyrrol-2-yl) arylenes, including those with sulfonyl groups and pyridine units, has demonstrated applications in the development of conducting polymers. These materials are synthesized via electropolymerization and are notable for their low oxidation potentials, which contribute to their stability and conductivity. This suggests potential applications of related compounds in electronic and optoelectronic devices (Sotzing et al., 1996).
Pharmacological Characterization
Compounds featuring pyrrolidinylsulfonyl groups have been characterized for their pharmacological properties, particularly as κ-opioid receptor antagonists. This research has implications for the development of treatments for depression and addiction disorders, highlighting the relevance of such compounds in medicinal chemistry and pharmacology (Grimwood et al., 2011).
Crystal Structure and DFT Studies
Studies on the crystal structure and density functional theory (DFT) calculations of compounds containing pyrrolidinylsulfonyl groups provide insights into their molecular geometry, electronic structure, and intermolecular interactions. These studies are essential for understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Krishnan et al., 2021).
Antimicrobial Activities
Research has also explored the synthesis and antimicrobial activity of spiro thiazolinone heterocyclic compounds, which, like the chemical structure , contain sulfonyl and heterocyclic components. These studies contribute to the development of new antimicrobial agents and highlight the potential of such compounds in addressing bacterial and fungal infections (Patel & Patel, 2015).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-14-5-3-13(4-6-14)11-18-12-15(7-8-16(18)20)23(21,22)19-9-1-2-10-19/h3-8,12H,1-2,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYVFNWMVPSLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2378456.png)
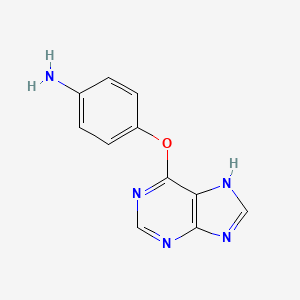
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378458.png)
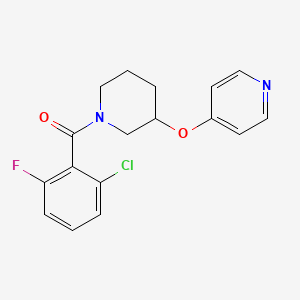
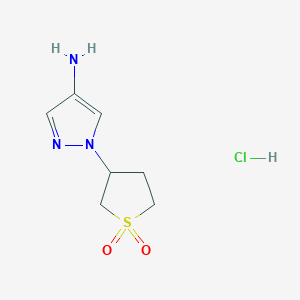
![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378463.png)

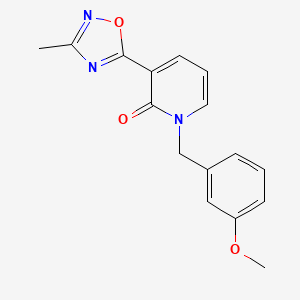
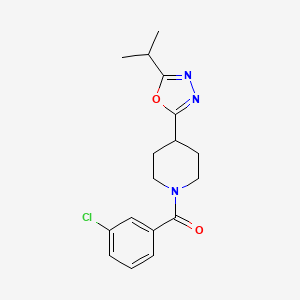
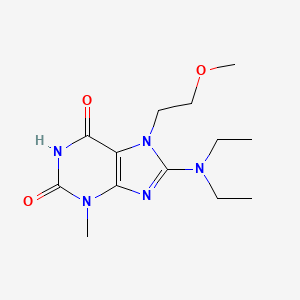
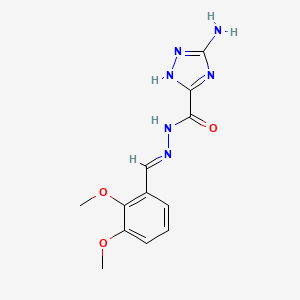
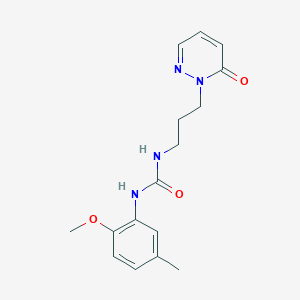
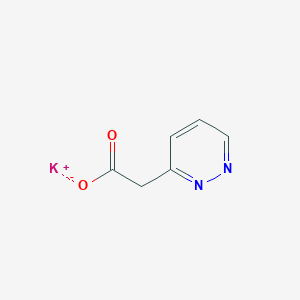
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2378477.png)